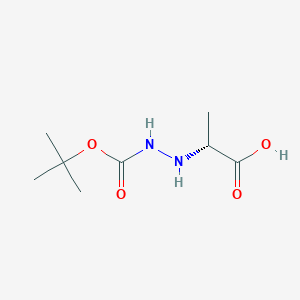

((Tert-butoxycarbonyl)amino)-d-alanine

Description

Role as a Chiral Building Block in Modern Organic Synthesis

In the realm of organic synthesis, chirality, or the "handedness" of molecules, is of paramount importance, as the biological activity of a compound is often dictated by its specific three-dimensional arrangement. Boc-D-alanine serves as a vital chiral building block, providing a source of D-alanine in a form that is readily incorporated into growing molecular chains. nbinno.com Its inherent chirality allows for superior stereochemical control during complex synthetic processes, which is a critical factor for the efficacy of the final pharmaceutical product. nbinno.com The use of such chiral building blocks is instrumental in asymmetric synthesis, a field focused on the creation of enantiomerically pure compounds. nbinno.comnmpharmtech.com

Importance of D-Amino Acid Derivatives in Biochemical and Medicinal Chemistry

While L-amino acids are the proteinogenic building blocks of life, their counterparts, D-amino acids, and their derivatives have garnered significant attention in biochemical and medicinal chemistry for their unique properties. amerigoscientific.comnih.gov Peptides and other molecules incorporating D-amino acids often exhibit enhanced stability and resistance to enzymatic degradation in biological systems. nih.govtaylorandfrancis.com This is because proteases, the enzymes that break down proteins, are stereospecific and primarily recognize L-amino acids. The incorporation of D-amino acids can therefore prolong the therapeutic effect of a peptide-based drug. nih.govnih.gov

Furthermore, D-amino acid derivatives are being explored for their potential in treating a range of conditions, including neurological diseases and microbial infections. nih.gov They are also crucial in the design of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. The versatile roles of D-amino acids have made them a subject of intense research, with applications in drug modification to improve biostability and therapeutic efficiency. nih.gov

Historical Context and Evolution of Boc-Protection Strategies in Amino Acid Chemistry

The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s revolutionized peptide synthesis. rsc.org Before the advent of Boc protection, the synthesis of peptides was a challenging endeavor, often resulting in low yields and impure products. The Boc group, being stable under a wide range of conditions but easily removable with mild acids, provided a robust and reliable method for protecting the amino group of amino acids during peptide bond formation. rsc.org

Initially, the Boc strategy was a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. iris-biotech.de While the fluorenylmethyloxycarbonyl (Fmoc) strategy has become more prevalent in recent years due to its milder deprotection conditions, the Boc strategy remains a valuable tool, particularly for the synthesis of certain peptides and in situations where the Fmoc strategy is not suitable. iris-biotech.deamericanpeptidesociety.org The evolution of Boc-protection strategies has been marked by the development of more efficient reagents and methods for its introduction and removal, solidifying its place in the synthetic chemist's toolbox. rsc.orgwikipedia.org

Properties

IUPAC Name |

(2R)-2-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(6(11)12)9-10-7(13)14-8(2,3)4/h5,9H,1-4H3,(H,10,13)(H,11,12)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTGCEJHQKDBSH-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butoxycarbonyl Amino D Alanine and Its Derivatives

Direct N-Protection of D-Alanine

The most common route to Boc-D-alanine involves the direct reaction of the free amino acid D-alanine with a reagent that introduces the Boc group. This process, known as N-protection or N-tert-butoxycarbonylation, is crucial for preventing the amine group from participating in unwanted side reactions during subsequent synthetic steps. wikipedia.org

The N-protection of D-alanine can be effectively carried out in both aqueous and anhydrous solvent systems. organic-chemistry.org The choice of solvent often depends on the solubility of the starting materials and the specific catalyst or base being used.

Aqueous Systems: A frequently employed method involves dissolving D-alanine in a mixture of water and an organic co-solvent like tetrahydrofuran (B95107) (THF), dioxane, or acetone. chemicalbook.comgoogle.com The presence of water helps to dissolve the amino acid, while the organic solvent ensures the solubility of the Boc-donating reagent. A base is added to deprotonate the amino group, increasing its nucleophilicity for the subsequent reaction. chemicalbook.com

Anhydrous Systems: Anhydrous conditions, often utilizing solvents like dichloromethane (B109758) (DCM) or acetonitrile (B52724), are also common. wikipedia.org These systems are particularly useful when employing reagents or catalysts that are sensitive to water. For example, protection in acetonitrile can be facilitated by a base such as 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

Di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) (Boc₂O), is the most widely used reagent for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and carbon dioxide). wikipedia.orgorgsyn.org The reaction requires a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

A variety of bases can be employed, ranging from inorganic bases to organic amines. Common choices include:

Sodium Hydroxide (NaOH) chemicalbook.com

Sodium Bicarbonate (NaHCO₃) wikipedia.org

Triethylamine (Et₃N) google.com

4-(Dimethylamino)pyridine (DMAP) wikipedia.orgrsc.org

The reaction mechanism involves the deprotonation of the amino group of D-alanine by the base, creating a more potent nucleophile that attacks one of the carbonyl carbons of Boc₂O. The subsequent collapse of the tetrahedral intermediate results in the formation of the N-Boc protected D-alanine, along with the release of tert-butoxide and carbon dioxide. rsc.org

| Base Used | Solvent System | Typical Conditions | Reference |

| Sodium Hydroxide (NaOH) | Tetrahydrofuran / Water | Stirred at room temperature for several hours. | chemicalbook.com |

| Triethylamine (Et₃N) | Acetone / Water | Stirred at 25°C for several hours. | google.com |

| Sodium Bicarbonate (NaHCO₃) | Aqueous | General aqueous conditions. | wikipedia.org |

| 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile | Used as a catalyst to accelerate the reaction. | wikipedia.orgrsc.org |

Achieving a high yield of Boc-D-alanine while preserving its stereochemical integrity is paramount. Several factors can be optimized to achieve this goal:

Stoichiometry: A slight excess of Boc₂O is typically used to ensure the complete conversion of D-alanine. chemicalbook.com

Temperature: The reaction is often carried out at room temperature or below (e.g., 0°C) to minimize potential side reactions and prevent racemization. chemicalbook.comgoogle.com

Choice of Base: For sensitive substrates, milder bases like sodium bicarbonate are preferred to avoid side reactions. numberanalytics.com Stronger bases or nucleophilic catalysts like DMAP can significantly accelerate the reaction but must be used judiciously. rsc.orgnumberanalytics.com

pH Control: During workup, the aqueous layer is typically acidified to a pH of 2-3 to protonate the carboxylic acid, allowing for its extraction into an organic solvent like ethyl acetate. chemicalbook.comgoogle.com

Maintaining the D-configuration at the alpha-carbon is critical. The conditions for Boc protection are generally mild enough that racemization is not a significant issue, especially when the reaction temperature is controlled. semanticscholar.org

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly methods for Boc protection. semanticscholar.org These approaches aim to reduce the use of hazardous organic solvents and reagents.

Catalyst-Free Conditions: An efficient protocol has been developed for the N-Boc protection of amines using a water-acetone solvent system without any catalyst. This method provides excellent yields in short reaction times and avoids the use of toxic catalysts. nih.gov

Alternative Solvents: Propylene carbonate has been identified as a green polar aprotic solvent that can replace dichloromethane and DMF in peptide synthesis, including Boc protection and deprotection steps. rsc.org

Aqueous Micellar Medium: Environmentally friendly methods for peptide bond formation have been developed in aqueous micellar media, using surfactants like TPGS-750-M. These principles can be extended to protection steps, minimizing the need for organic solvents. greentech.fr

| Green Approach | Solvent(s) | Key Features | Reference |

| Catalyst-Free Protection | Water / Acetone | Eco-friendly, efficient, avoids toxic catalysts. | nih.gov |

| Green Solvent Replacement | Propylene Carbonate | Replaces reprotoxic solvents like DMF and DCM. | rsc.org |

| Aqueous Micellar Chemistry | Water with Surfactant | Reduces reliance on bulk organic solvents. | greentech.fr |

To enhance reaction rates and efficiency, various catalysts have been employed for N-tert-butoxycarbonylation.

Lewis Acids: Catalysts such as Zinc(II) perchlorate (B79767) hexahydrate (Zn(ClO₄)₂·6H₂O), Zirconium(IV) chloride (ZrCl₄), and yttria-zirconia have been shown to effectively promote the reaction under mild conditions. nih.govsemanticscholar.org Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) is another efficient and reusable catalyst for solvent-free conditions. organic-chemistry.org

Iodine: A catalytic amount of iodine can facilitate the protection of various amines with Boc₂O under solvent-free conditions at room temperature, offering a practical and efficient protocol. organic-chemistry.org

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids can catalyze the N-protection of amines with excellent chemoselectivity. The ionic liquid is believed to activate the Boc anhydride through hydrogen bond formation. organic-chemistry.org

Palladium: While more commonly associated with deprotection of other groups (e.g., Cbz), palladium catalysts can be used in one-pot sequences involving protection and coupling steps. greentech.fr

Synthesis of Side-Chain Modified ((Tert-butoxycarbonyl)amino)-d-alanine Analogs

Boc-D-alanine serves as a crucial building block for the synthesis of more complex molecules, including peptides and peptidomimetics with modified side chains. chemimpex.com These syntheses often involve multi-step sequences where the Boc group protects the D-alanine amine function while other chemical transformations are performed.

For instance, novel (S)-1-(heteroaryl)-1-aminoethanes have been synthesized in a four-step sequence starting from the enantiomeric (S)-Boc-alanine. This involves transforming the starting material into a reactive ynone, which then undergoes cyclization with various dinucleophiles to create complex heterocyclic structures. The Boc group is removed in the final step to yield the desired amine. researchgate.net

In the synthesis of cyclic peptides, amino acids with functionalized side chains (e.g., Lysine, Aspartic acid) are often used alongside Boc-D-alanine. The side chains of these other amino acids are also protected, often with groups orthogonal to Boc, allowing for selective deprotection and side-chain to side-chain cyclization. The Boc group on the D-alanine or other residues protects the alpha-amine during the assembly of the peptide chain. researchgate.netresearchgate.net This strategy allows for the creation of structurally constrained peptide analogs with potentially enhanced biological activity. researchgate.net

Functionalization Strategies for Diverse Chemical Scaffolds

The versatility of the D-alanine scaffold allows for the introduction of a wide array of functional groups, leading to derivatives with unique steric and electronic properties. These modifications are crucial for probing biological systems and developing novel therapeutic agents. Strategies for incorporating azido (B1232118), cyclopropyl (B3062369), biphenylyl, pyridyl, N-methyl, and t-butyl functionalities are discussed below.

Azido Group: The azido moiety serves as a versatile chemical handle for bioconjugation reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloadditions ("click chemistry"). The synthesis of 3-azido-D-alanine derivatives allows for the site-specific labeling of peptides and proteins. One common synthetic approach involves the nucleophilic opening of a protected D-serine-derived epoxide or the displacement of a leaving group from a suitable D-alanine precursor with an azide (B81097) source.

Cyclopropyl Group: The introduction of a cyclopropyl ring onto the alanine (B10760859) side chain imparts conformational rigidity and can enhance binding affinity to biological targets. The synthesis of β-cyclopropyl-D-alanine derivatives can be achieved through various methods, including the cyclopropanation of a dehydroalanine (B155165) precursor or by starting from cyclopropanecarbaldehyde. Asymmetric hydrogenation using rhodium catalysts with chiral ligands like methyl BoPhoz™ has been successfully employed to produce enantiomerically pure N-Boc-cyclopropylalanine benzyl (B1604629) ester.

Biphenylyl Group: The bulky and aromatic biphenyl (B1667301) moiety is a valuable scaffold in medicinal chemistry, often used to enhance receptor binding affinity. The synthesis of Boc-4-biphenylyl-D-alanine can be accomplished through a multi-step sequence starting from a biphenyl precursor. One patented method involves the asymmetric hydrogenation of a corresponding enamine precursor to establish the chiral center, followed by Boc protection.

Pyridyl Group: The incorporation of a pyridyl ring introduces a basic nitrogen atom, which can participate in hydrogen bonding and alter the pharmacokinetic properties of a peptide. The synthesis of 3-(pyridyl)-D-alanine derivatives often starts with the condensation of a pyridylmethyl halide with diethyl acetamidomalonate. The resulting racemic product can then be enzymatically resolved to isolate the D-enantiomer, which is subsequently protected with a Boc group.

N-Methyl Group: N-methylation of the amide bond in a peptide backbone can prevent the formation of hydrogen bonds, thereby increasing membrane permeability and resistance to enzymatic degradation. The synthesis of N-methyl-D-alanine is typically achieved by the methylation of N-protected D-alanine. Common methods include the use of sodium hydride and methyl iodide.

t-Butyl Group: The tert-butyl group provides significant steric bulk, which can be useful for probing the steric requirements of enzyme active sites or receptor binding pockets. Boc-β-tert-butyl-D-alanine is a valuable building block in peptide synthesis. Its synthesis often involves starting from a chiral precursor to ensure the correct stereochemistry.

Table 1: Functionalization Strategies for this compound Derivatives

| Functional Group | Precursor Example | Key Reaction | Reagents |

|---|---|---|---|

| Azido | Boc-D-serine derivative | Nucleophilic substitution | Sodium azide |

| Cyclopropyl | N-Acyl-dehydroalanine | Asymmetric hydrogenation | Rhodium catalyst, Chiral ligand (e.g., BoPhoz™) |

| Biphenylyl | 4-Bromobenzyl bromide | Suzuki coupling, Asymmetric synthesis | Palladium catalyst, Boronic acid, Chiral auxiliary |

| Pyridyl | 3-(Bromomethyl)pyridine | Diethyl acetamidomalonate synthesis | Diethyl acetamidomalonate, Sodium ethoxide |

| N-Methyl | Boc-D-alanine | N-methylation | Sodium hydride, Methyl iodide |

| t-Butyl | Pivaldehyde | Asymmetric Strecker synthesis | Chiral amine, Cyanide source |

Stereoselective Synthetic Routes to Enantiomerically Pure Derivatives

The biological activity of chiral molecules is highly dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure this compound and its derivatives is of paramount importance. Several stereoselective strategies have been developed to achieve high enantiomeric purity.

Enzymatic Resolution: One of the most effective methods for obtaining enantiomerically pure D-amino acids is through enzymatic resolution of a racemic mixture. Enzymes such as D-aminopeptidase from Ochrobactrum anthropi can selectively act on one enantiomer, allowing for the separation of the desired D-isomer. For instance, racemic mixtures of β-heterocyclic alanine derivatives have been resolved using Escherichia coli aromatic L-amino acid transaminase to yield the D-enantiomers with high enantiomeric excess (ee).

Chiral Auxiliaries: Chiral auxiliaries are compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a newly formed chiral center. Oxazolidinones, popularized by David Evans, are a class of chiral auxiliaries that have been successfully used in the asymmetric synthesis of amino acids. The chiral auxiliary is attached to a prochiral substrate, directs a stereoselective reaction, and is then cleaved to yield the enantiomerically enriched product. The use of (R)-2-phenylglycinol as a chiral auxiliary in a Strecker reaction has been reported for the synthesis of chiral bicyclo[1.1.1]pentane-α-amino acids, which can be subsequently protected to give the Boc-D-amino acid.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the synthesis of Boc-D-alanine derivatives, a prochiral enamine or dehydroamino acid precursor can be hydrogenated using a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine (B1218219) ligand. This method has been applied to the large-scale synthesis of substituted D-phenylalanine derivatives and is adaptable for various D-alanine scaffolds.

Biocatalysis with Engineered Enzymes: Recent advances in protein engineering have led to the development of highly stereoselective enzymes for the synthesis of D-amino acids. For example, D-amino acid dehydrogenases have been engineered to exhibit broad substrate specificity and high enantioselectivity (>99% ee) for the synthesis of a variety of D-amino acids from their corresponding α-keto acids. This biocatalytic approach offers a green and efficient alternative to traditional chemical methods.

Table 2: Stereoselective Synthetic Routes to Enantiomerically Pure Derivatives

| Synthetic Route | Key Principle | Example Application | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Enzymatic Resolution | Stereospecific enzymatic reaction on a racemic mixture | Resolution of racemic β-heterocyclic alanines using L-amino acid transaminase | 72-95% |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct stereochemistry | Asymmetric Strecker synthesis using (R)-2-phenylglycinol | >95% diastereomeric excess |

| Asymmetric Hydrogenation | Use of a chiral catalyst to stereoselectively add hydrogen to a prochiral substrate | Synthesis of Boc-cyclopropyl-D-alanine using a Rh-BoPhoz™ catalyst | >99% |

| Engineered Biocatalysts | Use of a genetically modified enzyme for a specific stereoselective transformation | Synthesis of D-amino acids from α-keto acids using an engineered D-amino acid dehydrogenase | >99% |

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Enantiomeric Purity and Quantification

Chromatographic methods are central to assessing the enantiomeric excess and concentration of Boc-D-alanine. These techniques are designed to separate the D- and L-enantiomers and provide quantitative data.

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for the direct separation of Boc-D-alanine enantiomers. Macrocyclic glycopeptide-based CSPs have proven to be particularly effective for this purpose. These phases, such as those based on teicoplanin (e.g., CHIROBIOTIC® T), offer excellent selectivity for N-blocked amino acids. nih.govmdpi.com

The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, result in different retention times for the D- and L-enantiomers, allowing for their baseline separation and quantification. researchgate.net For Boc-amino acids, the reversed-phase mode is a viable and common choice. nih.gov

A typical HPLC method for the analysis of t-BOC-alanine enantiomers might employ a CHIROBIOTIC® T column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 20 mM ammonium (B1175870) acetate, pH 6) and an organic modifier like methanol (B129727). researchgate.net The detection is commonly performed using a UV detector at a wavelength where the carbamate (B1207046) group absorbs, typically around 230 nm. researchgate.net

| Parameter | Condition |

|---|---|

| Column | CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles |

| Mobile Phase | [A] 20 mM ammonium acetate, pH 6; [B] methanol (90:10, A:B) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | UV, 230 nm |

| Sample Concentration | 5 mg/mL in methanol |

An alternative to direct chiral separation is the use of pre-column derivatization to convert the enantiomers into diastereomers, which can then be separated on a standard achiral reversed-phase column. This indirect approach can offer high sensitivity, especially when a fluorescent tag is introduced.

One widely used method involves derivatization with o-Phthalaldehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N-isobutyryl-L-cysteine (IBLC). nih.govnih.gov The primary amine of the deprotected alanine (B10760859) reacts with OPA and the chiral thiol to form fluorescent diastereomeric isoindole derivatives. The inherent chirality of the thiol reagent leads to the formation of two distinct diastereomers from the D- and L-alanine, which exhibit different chromatographic behavior on a C18 column. researchgate.net While this method is powerful, it requires the removal of the Boc protecting group prior to derivatization.

Another important chiral derivatizing agent is (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC). rsc.org FLEC reacts with the amino group of D- and L-alanine to form diastereomeric carbamates. These derivatives are highly fluorescent and can be readily separated by reversed-phase HPLC, providing excellent sensitivity for enantiomeric purity analysis. rsc.orgresearchgate.net

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the trace analysis of impurities in ((Tert-butoxycarbonyl)amino)-d-alanine. researchgate.net This method is particularly valuable for detecting and quantifying minute levels of the corresponding L-enantiomer or other related impurities that might not be resolved or detected by HPLC-UV.

The high selectivity of MS/MS is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. rsc.org This specificity allows for the quantification of the target analyte even in the presence of co-eluting matrix components. rsc.org

For Boc-D-alanine, LC-MS/MS analysis would typically involve electrospray ionization (ESI). The method can be used in conjunction with chiral HPLC to provide definitive identification and quantification of the separated enantiomers. Derivatization strategies, such as those using FLEC or Marfey's reagent, can also be employed to enhance ionization efficiency and chromatographic separation, further improving the limits of detection for trace-level enantiomeric impurities. chromatographyonline.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for confirming the chemical structure and identifying the functional groups present in the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including Boc-D-alanine. weebly.comsemanticscholar.org Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework.

In the ¹H NMR spectrum of Boc-D-alanine, characteristic signals confirm the presence of all proton-containing groups. The tert-butyl group of the Boc protecting group gives rise to a large singlet, typically around 1.4 ppm. The methyl group of the alanine backbone appears as a doublet, and the alpha-proton (α-H) is observed as a quartet due to coupling with the methyl protons. The NH proton of the carbamate linkage typically appears as a doublet. mdpi.comchemicalbook.com

| Nucleus | Typical Chemical Shift (δ) Range (ppm) | Assignment |

|---|---|---|

| ¹H | ~1.4 | (CH₃)₃C- (tert-butyl) |

| ¹H | ~1.4 | -CH(CH₃)- |

| ¹H | ~4.1-4.3 | -CH(CH₃)- (α-proton) |

| ¹H | ~5.0 | -NH- |

| ¹³C | ~17-19 | -CH(CH₃)- |

| ¹³C | ~28 | (CH₃)₃C- |

| ¹³C | ~50 | -CH(CH₃)- (α-carbon) |

| ¹³C | ~80 | (CH₃)₃C- |

| ¹³C | ~155 | -NH-C=O (Boc carbonyl) |

| ¹³C | ~175-177 | -COOH (Carboxyl carbonyl) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. researchgate.net For Boc-D-alanine, the IR spectrum will show distinctive absorption bands corresponding to the various bonds within the molecule. nih.gov

Key vibrational bands include a broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹. The N-H stretching vibration of the carbamate is usually observed around 3300-3400 cm⁻¹. The C=O stretching vibrations are particularly informative: the carbonyl of the carboxylic acid appears around 1700-1725 cm⁻¹, while the urethane (B1682113) carbonyl of the Boc group absorbs at a slightly lower frequency, around 1680-1700 cm⁻¹. researchgate.netlibretexts.org The presence of intermolecular hydrogen bonds can influence the exact position and shape of these bands. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | 3300 - 2500 (broad) |

| N-H (Carbamate) | Stretching | 3400 - 3300 |

| C-H (Alkyl) | Stretching | 3000 - 2850 |

| C=O (Carboxylic acid) | Stretching | 1725 - 1700 |

| C=O (Carbamate/Boc) | Stretching | 1700 - 1680 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. This compound itself does not possess a strong chromophore that absorbs in the 250-800 nm range. researchgate.net Its UV absorbance is primarily due to the n → π* transition of the carbonyl groups in the carboxyl and carbamate functions, which occurs at shorter wavelengths (typically below 220 nm). Consequently, direct UV-Vis spectroscopy is not a primary tool for structural elucidation of this compound but is relevant for detection in HPLC analysis at low wavelengths as previously mentioned. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. libretexts.org In the context of syntheses involving Boc-D-alanine, such as peptide coupling reactions, TLC is used to qualitatively track the consumption of starting materials and the formation of the desired product. sciforum.netrsc.org

The principle of TLC involves spotting a small aliquot of the reaction mixture onto a stationary phase (e.g., a silica (B1680970) gel plate) and developing the plate with a suitable mobile phase (a solvent or mixture of solvents). derpharmachemica.com Compounds separate based on their differential affinities for the stationary and mobile phases, resulting in different retention factor (Rf) values. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.

To monitor a reaction, three lanes are typically spotted on a single TLC plate: the starting material (e.g., Boc-D-alanine), a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. libretexts.org As the reaction proceeds, the spot corresponding to Boc-D-alanine in the reaction mixture lane will diminish in intensity, while a new spot, corresponding to the product, will appear. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. libretexts.org The purity of commercially available Boc-D-alanine is also frequently confirmed by TLC, with purities of ≥98.0% commonly reported. sigmaaldrich.comscientificlabs.co.uk

Table 3: Hypothetical TLC Data for a Peptide Coupling Reaction

| Compound | Function | Typical Rf Value* |

| Boc-D-alanine | Starting Material | 0.4 |

| Amino Acid Ester | Starting Material | 0.3 |

| Boc-D-Ala-Amino Acid Ester | Product | 0.6 |

\Rf values are illustrative and highly dependent on the specific stationary and mobile phases used. This interactive table demonstrates how different components of a reaction mixture would separate on a TLC plate.*

Compound Index

Theoretical and Computational Investigations of Tert Butoxycarbonyl Amino D Alanine

Conformational Analysis Studies

The biological activity and physical properties of amino acid derivatives are intrinsically linked to their three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt through the rotation of single bonds. For Boc-D-Ala-OH, this involves understanding the preferred orientations of the tert-butoxycarbonyl (Boc) protecting group, the carboxyl group, and the alanine (B10760859) side chain.

Computational methods are essential for exploring the potential energy surface (PES) of molecules to identify stable conformers (energy minima) and the transition states that connect them.

Molecular Mechanics (MM) methods utilize classical physics and empirically derived force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. While computationally efficient and suitable for large systems, the accuracy of MM depends heavily on the quality of the force field parameters. For protected amino acids, specific parameters for the carbamate (B1207046) linkage are crucial for reliable results.

Quantum Chemical Methods provide a more rigorous, first-principles approach by solving the Schrödinger equation.

Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy. It calculates the electron density of the system to determine its energy. Functionals like B3LYP and M06-2X, often paired with basis sets such as 6-311+G(d,p), have been successfully used to study dipeptide models, revealing stable conformers and their relative energies. nih.gov For Boc-D-Ala-OH, DFT calculations would be instrumental in determining how the bulky Boc group influences the backbone dihedral angles compared to simpler N-acetyl groups.

Møller-Plesset perturbation theory (MP2) is a higher-level ab initio method that explicitly includes electron correlation, offering greater accuracy than many DFT functionals, especially for describing non-covalent interactions. pnnl.gov Studies on alanine dipeptide have used MP2 with large basis sets (e.g., aug-cc-pVTZ) to obtain benchmark-quality energies for different conformers. pnnl.govresearchgate.net The relative stability of conformers is often dictated by subtle intramolecular hydrogen bonds, which MP2 can describe with high fidelity. pnnl.gov

A combined approach, where an initial scan of the conformational space is performed with a less expensive method like MM or a smaller basis set DFT, followed by re-optimization of low-energy structures with higher-level methods like MP2, is a common and effective strategy. researchgate.netresearchgate.net

Table 1: Comparison of Computational Methods for Conformational Analysis

| Method | Principles | Advantages | Disadvantages | Typical Application for Boc-D-Ala-OH |

|---|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics, empirical force fields | Computationally fast, suitable for large systems and long simulations. | Accuracy is dependent on parameterization; may not handle unusual bonding well. | Initial broad conformational search. |

| Density Functional Theory (DFT) | Quantum mechanics, electron density | Good balance of accuracy and computational cost. | Accuracy depends on the choice of functional; some functionals struggle with dispersion forces. | Geometry optimization of conformers, calculation of vibrational frequencies. |

| MP2 | Quantum mechanics, wave function theory (post-Hartree-Fock) | High accuracy, good description of electron correlation and dispersion forces. | Computationally expensive, scales poorly with system size. | Single-point energy calculations on DFT-optimized geometries for accurate relative energies. |

The Ramachandran plot is a fundamental tool in structural biology used to visualize the sterically allowed and disallowed regions for the backbone dihedral angles phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N) of amino acids. geeksforgeeks.orgwikipedia.org While originally developed for protein chains, the principles are directly applicable to dipeptide models, which serve as excellent proxies for understanding the conformational preferences of individual amino acid residues.

The N-acetyl-D-alanine N'-methylamide is a common model system for D-alanine. Its Ramachandran plot is a mirror image of the plot for the L-alanine equivalent. The sterically favored regions are primarily located in the upper right quadrant of the plot, corresponding to right-handed helical conformations (positive φ and ψ values).

Computational studies using DFT and MP2 on alanine dipeptide models have precisely mapped the potential energy surface as a function of φ and ψ. pnnl.govnih.gov These studies have identified several key low-energy conformations:

β-strand (C5): Characterized by an intramolecular hydrogen bond forming a five-membered ring.

γ-turn (C7): Involves a hydrogen bond that forms a seven-membered ring. This can exist in equatorial (C7eq) and axial (C7ax) forms. pnnl.gov

α-helical (αR for D-amino acids): Corresponds to the region for right-handed helical structures.

The presence of the bulky tert-butoxycarbonyl group in Boc-D-Ala-OH is expected to introduce additional steric constraints compared to the simpler N-acetyl group of the dipeptide model. This would likely restrict the accessible regions on the Ramachandran plot, potentially disfavoring certain conformations that would otherwise be stable. The larger size of the Boc group might lead to a contraction of the allowed conformational space.

Table 2: Typical Dihedral Angles for Alanine Dipeptide Model Conformations

| Conformation | Approximate φ Angle (degrees) | Approximate ψ Angle (degrees) | Key Feature |

|---|---|---|---|

| β-strand (C5) | -150 to -160 | +150 to +160 | Extended backbone, intramolecular H-bond |

| γ-turn (C7eq) | -70 to -80 | +60 to +70 | Folded structure, intramolecular H-bond |

| α-helical (αL for L-Ala) | -60 to -70 | -30 to -40 | Corresponds to α-helical secondary structure |

Note: For D-alanine models, the signs of the φ and ψ angles would be inverted. pnnl.gov

Intermolecular Interactions and Hydrogen Bonding Studies

Non-covalent interactions, particularly hydrogen bonds, are paramount in dictating the preferred conformation of Boc-D-Ala-OH and how it interacts with other molecules. These interactions can occur both within the molecule (intramolecular) and between molecules (intermolecular).

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful analytical method that examines the topology of the electron density (ρ) to characterize chemical bonding. nih.gov By locating critical points in the electron density, QTAIM can identify and characterize non-covalent interactions like hydrogen bonds.

A key feature of QTAIM is the identification of a bond critical point (BCP) between two interacting atoms, such as a hydrogen donor and acceptor. The properties at this BCP, including the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For a hydrogen bond, one typically finds:

A low value of ρ at the BCP.

A positive value of ∇²ρ, indicating a depletion of charge characteristic of a closed-shell interaction (as opposed to a covalent bond).

Applying QTAIM to the stable conformers of Boc-D-Ala-OH would allow for the unambiguous identification and ranking of intramolecular hydrogen bonds, such as the one between the N-H group and the carbonyl oxygen of either the Boc group or the carboxylic acid. nih.gov This analysis provides a more rigorous description than relying solely on geometric criteria. nih.gov

Protecting groups are not merely passive spectators; they actively influence a molecule's structure and reactivity. masterorganicchemistry.comrsc.org The tert-butoxycarbonyl (Boc) group is large and contains a carbonyl oxygen that can act as a hydrogen bond acceptor.

The presence of the Boc group in Boc-D-Ala-OH has several key effects:

Steric Hindrance: The bulkiness of the tert-butyl moiety restricts the rotation around the N-Cα bond (φ angle), limiting the available conformational space compared to an unprotected or N-acetylated alanine. mdpi.com

Hydrogen Bond Competition: The carbonyl oxygen of the Boc group can compete with the carboxylic acid's carbonyl oxygen to form an intramolecular hydrogen bond with the N-H proton. Computational studies can determine which of these interactions leads to a more stable conformation.

Solvation Effects: The hydrophobic tert-butyl group and the polar carbamate and carboxylic acid groups will influence how the molecule interacts with different solvents. In aqueous solution, intermolecular hydrogen bonds with water molecules will compete with and potentially disrupt intramolecular hydrogen bonds. cas.cz

Studies on various protected amino acids confirm that the nature of the protecting group is a critical determinant of the resulting peptide's secondary structure and aggregation properties. mdpi.com The Boc group, by influencing local conformation, can impact the folding patterns of larger peptides into which Boc-D-Ala-OH might be incorporated. nih.gov

Reaction Mechanism Studies and Energy Barrier Calculations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, identifying transition states, and calculating the activation energy barriers that govern reaction rates. faccts.de For Boc-D-Ala-OH, a key reaction is the acid-catalyzed cleavage (deprotection) of the Boc group to yield D-alanine. acs.orgnih.gov

The mechanism for the acid-catalyzed removal of the Boc group generally proceeds through the following steps:

Protonation: A strong acid, such as trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group.

C-O Bond Cleavage: The protonated carbamate becomes unstable, leading to the cleavage of the C-O bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine of D-alanine.

Computational methods like DFT can be used to model this entire reaction pathway. By locating the transition state structure for the rate-limiting step (typically the C-O bond cleavage), one can calculate the activation energy barrier (ΔG‡). nih.govucm.es These calculations can predict how the reaction rate would be affected by different acid catalysts or solvent environments. For instance, kinetic studies have shown that the deprotection rate can have a second-order dependence on the acid concentration, a finding that can be investigated and rationalized through detailed mechanistic modeling. acs.org

Emerging Research Frontiers and Future Perspectives

Innovations in Green and Sustainable Synthetic Strategies

The traditional synthesis of Boc-protected amino acids, including Boc-D-alanine, often involves the use of hazardous solvents like dichloromethane (B109758) and dimethylformamide (DMF), which pose environmental and health risks. Consequently, a significant research effort is directed towards developing greener and more sustainable synthetic methodologies.

One of the primary focuses of green chemistry in this context is the replacement of conventional solvents. Research has explored the use of more environmentally benign alternatives. While specific studies focusing exclusively on Boc-D-alanine are part of the broader trend, the principles are widely applicable. The goal is to identify solvents that are less toxic, derived from renewable resources, and recyclable, without compromising reaction efficiency and product purity.

Another avenue of innovation lies in the development of catalytic methods for both the protection and deprotection steps. Traditional methods for removing the Boc group, for instance, require stoichiometric amounts of strong acids. The development of catalytic deprotection methods would significantly reduce acid waste. Furthermore, enzymatic approaches for the synthesis of D-amino acid derivatives are being explored as a highly selective and environmentally friendly alternative to classical chemical methods. pu-toyama.ac.jp These biocatalytic methods operate under mild conditions and can offer high stereoselectivity, aligning well with the principles of green chemistry.

A comparative look at conventional versus greener approaches highlights the potential for significant environmental benefits.

| Parameter | Conventional Synthesis | Green/Sustainable Approach |

|---|---|---|

| Solvents | Dichloromethane, Dimethylformamide (DMF) | Benign alternatives (e.g., ionic liquids, supercritical fluids, water) |

| Reagents | Stoichiometric strong acids for deprotection | Catalytic deprotection methods, enzymatic synthesis |

| Waste Generation | High volume of solvent and acid waste | Reduced waste streams, potential for reagent recycling |

Expanded Roles in Advanced Materials and Catalysis

The unique chiral nature of Boc-D-alanine makes it a valuable component in the development of advanced materials and catalysts with specific stereochemical properties.

The field of metal-organic frameworks (MOFs), which are porous crystalline materials constructed from metal ions and organic linkers, is another area where chiral building blocks like Boc-D-alanine are finding application. Chiral MOFs can be used for enantioselective separations and asymmetric catalysis. researchgate.netnih.gov The precise arrangement of chiral molecules within the MOF's pores creates a chiral environment that can differentiate between enantiomers.

In catalysis, Boc-D-alanine and its derivatives serve as chiral ligands in transition metal-catalyzed asymmetric synthesis. These chiral ligands can control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. mdpi.com For example, ruthenium complexes bearing amino acid-derived ligands, including those from Boc-D-alanine, have been investigated for asymmetric olefin metathesis. researchgate.net Similarly, palladium-catalyzed enantioselective C-H activation has been achieved using monoprotected amino acids as chiral ligands. mdpi.com

| Application Area | Specific Role of Boc-D-alanine | Potential Impact |

|---|---|---|

| Polymer Science | Incorporation into polymer backbones | Enhanced biocompatibility, creation of optically active materials |

| Metal-Organic Frameworks (MOFs) | Chiral building block for framework construction | Enantioselective separations, asymmetric catalysis |

| Asymmetric Catalysis | Precursor for chiral ligands | Control of stereochemistry in chemical reactions |

Integration into Novel Biomedical Research Tools and Diagnostic Agents

Boc-D-alanine is a key starting material for the synthesis of complex molecules used as tools in biomedical research and as diagnostic agents. Its D-configuration is particularly significant as D-amino acids are found in bacterial cell walls, making them attractive targets for novel therapeutic and diagnostic strategies.

One notable application is in the development of chemical probes to study bacterial processes. For instance, Boc-D-alanine is a precursor in the synthesis of fluorescently labeled D-amino acids, which can be used to visualize bacterial cell wall synthesis and remodeling. It has also been utilized in the creation of chemical tools to investigate colibactin, a genotoxin produced by gut bacteria that is implicated in colorectal cancer. harvard.edu

In the field of medical imaging, Boc-D-alanine has been used in the synthesis of radiolabeled compounds for diagnostic purposes. An example is the development of a technetium-99m (99mTc)-labeled fibroblast activation protein (FAP) inhibitor for in vivo imaging with single-photon emission computed tomography (SPECT). nih.gov FAP is a protein that is overexpressed in many types of cancer, making it a valuable diagnostic and therapeutic target. The synthesis of this imaging agent involves coupling Boc-D-alanine into the final molecule. nih.gov

Furthermore, Boc-D-alanine serves as a building block in bioconjugation, a process that involves linking different molecules together to create novel functionalities. This can include attaching peptides to drugs or imaging agents to improve their targeting and efficacy. chemimpex.com

Challenges and Opportunities in Stereoselective Synthesis and Analytical Method Development

The synthesis of enantiomerically pure Boc-D-alanine presents ongoing challenges. Maintaining the D-stereochemistry throughout the synthetic process is critical, as any racemization will lead to a mixture of enantiomers, which can have different biological activities. The development of highly stereoselective synthetic routes is therefore a key area of research. This includes the use of chiral catalysts and enzymatic methods that can precisely control the stereochemical outcome. pu-toyama.ac.jp

A significant challenge in the synthesis of chiral molecules is the accurate determination of their enantiomeric purity. To address this, various analytical techniques have been developed and refined. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common method for separating and quantifying the enantiomers of Boc-D-alanine. acs.org Gas chromatography/mass spectrometry (GC/MS) with a chiral column can also be employed for this purpose. d-nb.info The development of more sensitive and efficient analytical methods is crucial for quality control in both research and industrial settings.

The table below summarizes some of the analytical techniques used for the stereochemical analysis of Boc-D-alanine derivatives.

| Analytical Technique | Principle | Application |

|---|---|---|

| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase | Separation and quantification of D- and L-enantiomers |

| Chiral Gas Chromatography/Mass Spectrometry (GC/MS) | Separation of volatile enantiomeric derivatives on a chiral column followed by mass analysis | Determination of enantiomeric excess |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers | Assessment of enantiomeric purity |

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing ((tert-butoxycarbonyl)amino)-D-alanine, and how is purity validated?

- Answer : The synthesis typically involves reacting D-alanine with di-tert-butyl dicarbonate (Boc anhydride) under alkaline conditions (e.g., NaOH or NaHCO₃) in a water/dioxane mixture. The Boc group selectively protects the amino group, leaving the carboxylic acid free. Purification is achieved via recrystallization or flash chromatography. Purity is validated using HPLC (>98% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm the absence of unreacted starting materials and byproducts .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Answer : Key techniques include:

- Single-crystal X-ray diffraction (XRD) : Resolves the stereochemistry and confirms the R-configuration of the D-alanine moiety.

- Polarized Raman spectroscopy : Detects vibrational modes (e.g., NH₃⁺ bending, C=O stretching) to identify structural deviations from L-alanine, such as differences in hydrogen-bonding networks .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 216.1) and fragmentation patterns .

Q. What are the primary applications of Boc-protected D-alanine in peptide synthesis?

- Answer : The Boc group serves as a temporary protecting agent for the α-amino group during solid-phase peptide synthesis (SPPS). Its stability under acidic conditions (e.g., TFA cleavage) allows sequential deprotection and coupling. This is critical for constructing D-amino-acid-containing peptides, which are resistant to proteolytic degradation and used in antimicrobial peptide design .

Advanced Research Questions

Q. How do temperature and solvent systems influence the conformational stability of this compound?

- Answer : Neutron powder diffraction studies reveal that hydrogen-bond rearrangements occur below 160 K, leading to lattice distortions. In polar solvents (e.g., DMSO), the NH···O=C hydrogen bonds stabilize the zwitterionic form, while nonpolar solvents (e.g., chloroform) favor intramolecular H-bonding, altering solubility and reactivity. Thermal gravimetric analysis (TGA) shows decomposition above 200°C, necessitating storage at −20°C for long-term stability .

Q. What role does D-alanine play in bacterial resistance mechanisms, and how can Boc-D-alanine derivatives inform inhibitor design?

- Answer : D-alanine is a substrate for D-alanine racemase (Alr), an enzyme critical for peptidoglycan biosynthesis in bacteria (e.g., Mycobacterium smegmatis). Conserved residues (e.g., A66VVKANAYGHG76) bind pyridoxal phosphate (PLP) to catalyze L- to D-alanine interconversion. Boc-D-alanine analogs can act as competitive inhibitors by mimicking the transition state, disrupting cell wall assembly. Structural studies using homology modeling (e.g., based on M. tuberculosis Alr, PDB: 1VFT) guide rational drug design .

Q. How can Boc-D-alanine be incorporated into lantibiotics, and what functional advantages does this confer?

- Answer : In lacticin 3147, D-alanine residues arise from post-translational serine modification, enhancing resistance to proteases and target specificity. Boc-D-alanine can be enzymatically deprotected in vitro for site-specific incorporation into lantibiotics via expressed protein ligation (EPL). This modification improves stability against β-lactamase-producing pathogens and broadens antimicrobial spectra .

Q. What analytical challenges arise in distinguishing Boc-D-alanine from its L-enantiomer, and how are they resolved?

- Answer : Enantiomeric separation requires chiral stationary phases (e.g., cyclodextrin-based HPLC columns) or derivatization with Marfey’s reagent (FDAA) followed by UV detection. Circular dichroism (CD) spectroscopy provides complementary data, with Boc-D-alanine showing a negative Cotton effect at 210 nm. Advanced methods like cryogenic vibrational circular dichroism (VCD) enhance resolution in complex mixtures .

Methodological Considerations

- Synthesis Optimization : Use anhydrous conditions to prevent Boc-group hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .

- Stability Testing : Conduct accelerated degradation studies under varied pH (2–12) and temperature (−80°C to 40°C) to establish shelf-life guidelines .

- Biological Assays : Pair Boc-D-alanine with fluorescence tags (e.g., FITC) for tracking uptake in bacterial membranes via confocal microscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.